(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
Overview
Description
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, along with an ethanamine group attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ethanamine, under conditions that facilitate nucleophilic substitution. This step may require a base like sodium hydroxide or potassium carbonate to neutralize the by-products.
Resolution: The resulting racemic mixture is resolved to obtain the desired (S)-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often prioritized to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and pathways, particularly those involving pyridine derivatives.
Medicine: It serves as a precursor in the development of pharmaceutical agents, especially those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The presence of the bromine and methyl groups on the pyridine ring can enhance its binding affinity and selectivity for these targets, leading to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-Chloro-4-methylpyridin-2-yl)ethanamine hydrochloride
- (S)-1-(5-Fluoro-4-methylpyridin-2-yl)ethanamine hydrochloride
- (S)-1-(5-Iodo-4-methylpyridin-2-yl)ethanamine hydrochloride
Uniqueness
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and pharmacokinetic profile, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZPUVFWDMCIG-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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